Hydroxygenkwanin

概要

説明

Hydroxygenkwanin is a naturally occurring flavonoid isolated from the leaves of the Daphne genkwa plant . This compound has garnered significant attention due to its pharmacological properties, particularly its potential anticancer effects . This compound is known for its ability to modulate multidrug resistance in cancer cells, making it a promising candidate for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxygenkwanin can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Daphne genkwa plant using organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The leaves of the Daphne genkwa plant are harvested and dried before being processed using solvents. The crude extract is then refined through multiple purification steps, including column chromatography and recrystallization, to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Hydroxygenkwanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

科学的研究の応用

Hydroxygenkwanin has a wide range of scientific research applications:

作用機序

Hydroxygenkwanin exerts its effects through multiple mechanisms:

Molecular Targets: The compound targets ATP-binding cassette transporters, such as ABCB1 and ABCG2, which are involved in drug resistance in cancer cells.

Pathways Involved: this compound inhibits the drug transport function of these transporters, thereby sensitizing cancer cells to cytotoxic drugs.

類似化合物との比較

Hydroxygenkwanin is unique among flavonoids due to its specific interactions with multidrug resistance transporters. Similar compounds include:

Genkwanin: Another flavonoid from the Daphne genkwa plant, known for its anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer activities, but with different molecular targets.

This compound stands out due to its ability to reverse multidrug resistance in cancer cells, making it a valuable compound for cancer therapy research .

生物活性

Hydroxygenkwanin (HGK) is a flavonoid derived from the plant Daphne genkwa, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential as a therapeutic agent.

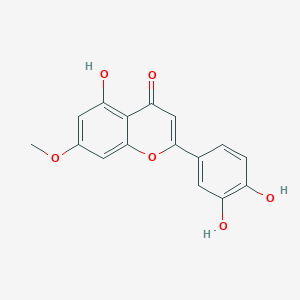

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which contributes to its biological activities. It is known for its selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and osteosarcoma. The compound's ability to modulate multiple biological pathways makes it a candidate for further research in cancer treatment.

1. Reversal of Multidrug Resistance (MDR)

This compound has been shown to reverse ABCG2-mediated multidrug resistance in cancer cells. Research indicates that HGK does not act as an efflux substrate for ABC transporters like ABCB1 or ABCG2 but instead inhibits their drug transport functions. This inhibition allows for enhanced efficacy of conventional cytotoxic drugs in resistant cancer cells.

- Key Findings :

2. Antitumor Activity Against NSCLC

In studies involving NSCLC cell lines, this compound demonstrated selective cytotoxic effects. It was found to suppress cell viability effectively and induce apoptosis through several mechanisms:

- EGFR Downregulation : HGK reduces the expression levels of the epidermal growth factor receptor (EGFR), which is often overactive in NSCLC, leading to decreased downstream signaling pathways associated with cell survival and proliferation .

- Inhibition of Class I HDACs : this compound inhibits class I histone deacetylases (HDACs), leading to increased acetylation of histones and activation of tumor suppressor genes such as p21 .

In Vitro Studies

A series of experiments utilizing various cancer cell lines have elucidated the effects of this compound:

- Cell Viability Assays : MTT assays showed that HGK significantly decreased the viability of A549 lung cancer cells with an IC50 value around 22 μM, compared to higher IC50 values for other flavonoid compounds .

| Compound | IC50 (μM) | Cell Viability (%) at 100 μM |

|---|---|---|

| This compound (HGK) | 22 | 22.03 ± 2.9 |

| Genkwanin | >100 | 91.64 ± 11.0 |

| 3′-Methoxy genkwanin | >100 | 67.31 ± 5.0 |

In Vivo Studies

Animal models have further corroborated the in vitro findings, demonstrating that this compound can inhibit tumor growth in xenograft models when used alone or in combination with other chemotherapeutic agents like sorafenib .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A study involving TKI-resistant NSCLC cells showed that HGK not only inhibited cell growth but also improved sensitivity to existing therapies by modulating EGFR signaling pathways.

- Another case study demonstrated significant reductions in tumor size when this compound was administered alongside traditional chemotherapy agents, indicating its potential as an adjuvant therapy.

特性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSZRBPYXNEFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942365 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-92-6, 20243-59-8 | |

| Record name | Rhamnocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNOCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hydroxygenkwanin?

A1: this compound has been shown to interact with various molecular targets, including:

- Epidermal Growth Factor Receptor (EGFR): HGK enhances EGFR degradation, suppressing EGFR downstream signaling and exhibiting antitumor activity in non-small cell lung cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). []

- Forkhead Box Protein M1 (FOXM1): HGK induces miR-320a expression, which inhibits FOXM1 expression and its downstream targets related to epithelial–mesenchymal transition, suppressing liver cancer cell growth and invasion. []

- Histone Deacetylases (HDACs): HGK inhibits class I HDAC expression, promoting tumor suppressor p21 expression and acetylation/activation of p53 and p65, leading to growth inhibition, migration, and invasion of liver cancer cells, and promoting apoptosis. []

- RAD51: HGK inhibits RAD51 expression, hindering homologous recombination DNA repair, sensitizing hepatocellular carcinoma cells to doxorubicin. []

- PDK1/AKT/mTOR Pathway: HGK regulates this pathway, inhibiting the abnormal proliferation, migration, and inflammation of vascular smooth muscle cells induced by PDGF-BB or TNF-α. []

Q2: How does this compound affect cell cycle progression?

A2: HGK has been shown to induce cell cycle arrest. This effect is mediated through the activation of p21, a cyclin-dependent kinase inhibitor. []

Q3: Does this compound impact cell death pathways?

A3: Yes, HGK promotes apoptosis, a form of programmed cell death. This occurs through the intrinsic apoptotic pathway, involving p53 activation and caspase activation. [, ]

Q4: How does this compound affect tumor metastasis?

A4: HGK has demonstrated an inhibitory effect on tumor metastasis in colorectal cancer models. This effect is attributed to its ability to modulate the polarization of tumor-associated macrophages, which play a crucial role in tumor progression and metastasis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H12O6, and its molecular weight is 299.26 g/mol.

Q6: What are the key spectroscopic characteristics used for this compound identification?

A6: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are instrumental in identifying and characterizing this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Is there information available regarding the stability and compatibility of this compound with various materials?

A7: Currently, limited data is available concerning the material compatibility and stability of this compound. Further research is needed to assess its performance and applications under diverse conditions.

Q8: Are there any known catalytic properties or applications of this compound?

A8: Based on the available research, this compound is not primarily recognized for its catalytic properties. Its primary focus in research revolves around its biological activities, particularly its anti-cancer potential.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational studies, including in silico docking analysis, have been performed to understand the interaction of this compound with its target proteins. For example, docking studies have investigated the binding of this compound to the inward-open conformation of human ABCG2, a transporter protein associated with multidrug resistance in cancer cells. [] Additionally, network pharmacology approaches have been used to explore the potential mechanisms of action of this compound in various disease models, including neuroprotection and systemic lupus erythematosus. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。